molecular formula C21H20F3N7O3S B1679704 PF-00562271 free base CAS No. 717907-75-0

PF-00562271 free base

Cat. No. B1679704
M. Wt: 507.5 g/mol
InChI Key: MZDKLVOWGIOKTN-UHFFFAOYSA-N
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Description

PF-562271, also known as VS-6062 or PF-271, is an orally bioavailable FAK inhibitor and a PYK2 inhibitor with potential antineoplastic and antiangiogenic activities . It has shown promising preclinical data and has been found to exhibit an anti-migration effect on some cancer cells .


Molecular Structure Analysis

The molecular structure of PF-562271 involves a complex arrangement of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms. Its exact mass is 507.13 and its molecular weight is 507.492 .


Chemical Reactions Analysis

PF-562271 is a potent, ATP-competitive, reversible inhibitor of FAK and Pyk2 catalytic activity . It inhibits FAK phosphorylation in a dose-dependent manner . PF-562271 treatment significantly inhibits cell adhesion and migration by inhibiting p-FAK expression and decreasing the FA surface area .


Physical And Chemical Properties Analysis

PF-562271 is a solid substance with a molecular weight of 507.492. Its elemental composition includes carbon (49.70%), hydrogen (3.97%), fluorine (11.23%), nitrogen (19.32%), oxygen (9.46%), and sulfur (6.32%) . It has poor solubility in DMSO and water .

Scientific Research Applications

Microarray Data Management and Analysis

In the realm of microarray experiments, which are crucial for understanding gene expression patterns that could be affected by compounds like PF-00562271, BASE (BioArray Software Environment) has been developed as a comprehensive management application. It tracks all material from biosource, through sample extraction and labelling, to raw data and analysis, providing an efficient tool for managing and analyzing microarray data (Vallon-Christersson et al., 2009).

Genetic Mutations Database

Research on genetic mutations, such as those in the p53 gene, is fundamental for understanding the molecular mechanisms by which compounds like PF-00562271 might exert effects on human cells. A database compiling over 2,500 mutations in the p53 gene from human tumors and cell lines provides a critical resource for researchers investigating the genetic impacts of therapeutic compounds (Hollstein et al., 1994).

Nanocomposite Films

In materials science, the development of high-conductivity silver nanoparticle-reduced graphene oxide composite films represents an advancement in creating materials with enhanced electrical properties. Such research could inform the development of biosensors or drug delivery systems that might utilize PF-00562271 (Dinh et al., 2014).

Open-Source Hardware for Research

The movement towards using free, open-source hardware in research laboratories can significantly lower costs and increase customization for experimental setups. This approach could facilitate the design of specialized equipment for studying the effects of compounds like PF-00562271 in various experimental models (Pearce, 2012).

properties

IUPAC Name

N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N7O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDKLVOWGIOKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471000
Record name PF-562271
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF-00562271 free base

CAS RN

717907-75-0
Record name PF-00562271 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0717907750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-562271
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-562271
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BX8ZA7UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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